4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative characterized by a 1,2,4-triazol-3-one core. Key structural features include:
- 2,4-Dimethoxyphenyl group at position 4, contributing electron-donating methoxy substituents.
- Methyl group at position 5, enhancing steric stability.
- 3-(Trifluoromethyl)benzyl moiety at position 2, introducing strong electron-withdrawing effects and lipophilicity.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-23-24(11-13-5-4-6-14(9-13)19(20,21)22)18(26)25(12)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESJFAPKRLBWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Given the presence of the trifluoromethyl group, it is possible that the compound could interact with various biochemical pathways. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities. .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability, as trifluoromethyl groups are known to improve the physicochemical and pharmacological properties of drug molecules. .
Result of Action
The molecular and cellular effects of the compound’s action are not well defined. Given the presence of the trifluoromethyl group, it is possible that the compound could have a variety of biological effects. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities. .
Biological Activity
The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
- Molecular Formula : C19H18F3N3O3
- Molecular Weight : 393.36 g/mol
- CAS Number : 861206-42-0
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induces apoptosis |
| A549 | 26.00 | Inhibits cell growth |
| HepG2 | 0.71 | Targets VEGF pathways |
A study by Nitulescu et al. highlighted the compound's potential against HepG2 with an IC50 value of , indicating strong antiproliferative activity . Additionally, the compound exhibited significant inhibition of topoisomerase-IIa with an IC50 of , which is crucial for DNA replication and repair .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Triazoles are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 4-(2,4-dimethoxyphenyl)-5-methyl... | 1.33 | COX-II selective |
Research indicates that derivatives similar to this compound can selectively inhibit COX-II with an IC50 value as low as , suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, triazole compounds have been recognized for their antimicrobial properties. Studies have reported activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Study on Anticancer Effects : A recent study assessed the activity of this compound against multiple cancer cell lines using the MTT assay. Results indicated that it significantly reduced cell viability in MCF7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
- Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model demonstrated that administration of this triazole derivative resulted in a marked reduction in inflammation compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. In particular, derivatives of triazole have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one showed promising results in inhibiting the proliferation of human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells .
Antimicrobial Properties
The triazole derivatives are also recognized for their antimicrobial activities. Research has demonstrated that such compounds can effectively inhibit the growth of various bacterial and fungal strains. The introduction of electron-withdrawing groups has been noted to enhance the biological activity of these compounds .
Pesticide Development
The structural characteristics of 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one make it a candidate for developing new pesticides. Its ability to selectively target pests while remaining safe for crops is a significant advantage in agricultural chemistry.
Herbicide Formulation
Compounds with similar structures have been investigated for their potential as herbicides. The adaptability of the triazole ring allows for modifications that can enhance herbicidal activity against specific weed species while minimizing environmental impact.
Synthesis Techniques
The synthesis of 4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions that include condensation reactions and cyclization processes. These synthetic pathways are crucial in optimizing yield and purity for practical applications in pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity and properties can be contextualized against structurally related triazole derivatives:
Key Comparisons
Substituent Effects on Bioactivity The 2,4-dimethoxyphenyl group in the target compound contrasts with 4-fluorophenyl in analogs. The 3-(trifluoromethyl)benzyl group in the target compound vs. sulfanyl or azo substituents (–11) highlights divergent electronic effects. The CF₃ group increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration, while sulfanyl groups may facilitate redox activity .
Synthetic Routes
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods in (thiadiazole-triazole hybrids) and (α-halogenated ketone reactions). However, the trifluoromethylbenzyl group may require specialized reagents (e.g., Ullmann coupling) for C–C bond formation .
Theoretical and Computational Insights
- Density-functional theory (DFT) studies (–3) suggest that exact exchange terms and gradient corrections are critical for modeling triazole electronic properties. The CF₃ group’s electron-withdrawing nature likely stabilizes the triazole ring’s LUMO, enhancing electrophilic reactivity .
Research Findings and Implications
- This suggests the compound could act as a cytochrome P450 inhibitor or disrupt fungal membrane synthesis .
- Drug Design Considerations : The CF₃ group improves pharmacokinetics but may require formulation adjustments (e.g., co-solvents) to offset low aqueous solubility. Methoxy groups balance this by increasing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
